N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride is a fluorinated benzamide derivative containing a benzothiazole core, a dimethylaminopropyl side chain, and a 4-fluorobenzamide group. The compound’s structure is characterized by:
- Dimethylaminopropyl chain: A tertiary amine that likely improves solubility, especially in its protonated hydrochloride form.
- 4-Fluorobenzamide moiety: Introduces additional fluorine-based polarity and steric effects.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS.ClH/c1-24(2)8-3-9-25(18(26)12-4-6-13(20)7-5-12)19-23-17-15(22)10-14(21)11-16(17)27-19;/h4-7,10-11H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVLKBFQHCXEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of fluorine atoms through halogenation reactions. The final steps often involve the coupling of the benzothiazole derivative with a dimethylaminopropyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents on the benzothiazole core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzothiazole derivative, while substitution reactions could introduce new functional groups onto the benzothiazole core.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity would be key areas of research.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence focuses on triazole-thione derivatives (e.g., compounds [4–15]) synthesized via hydrazide intermediates and alkylation reactions. Below is a systematic comparison based on structural motifs, synthesis, and spectral properties:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Differences: The benzothiazole core in the target compound is structurally distinct from the triazole ring in compounds [7–9]. Benzothiazoles are known for their planar aromaticity and π-stacking capabilities, whereas triazoles offer hydrogen-bonding versatility due to nitrogen-rich rings .
Fluorine Effects :
- Both classes feature fluorinated aromatic systems, but the target compound has fluorine at positions 4 and 6 on the benzothiazole, which may enhance metabolic stability compared to the 2,4-difluorophenyl groups in compounds [4–15].
Functional Group Impact :
- The tertiary amine in the target compound’s side chain likely improves aqueous solubility (as a hydrochloride salt), contrasting with the sulfonyl groups in compounds [4–15], which increase molecular weight and polarity .
Spectral Signatures :
- The absence of C=S stretching (1243–1258 cm⁻¹) in the target compound’s IR spectrum distinguishes it from the thione-containing triazoles in the evidence. Instead, the amide C=O stretch (~1650–1680 cm⁻¹) would dominate .
Synthetic Complexity :
- Compounds [4–15] require multi-step synthesis involving hydrazide intermediates and tautomerization, whereas the target compound’s synthesis (inferred) may focus on benzothiazole ring closure and amide bond formation.
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, including its potential as an anticancer agent, and summarizes various studies that have investigated its effects in different biological systems.
- IUPAC Name: this compound
- Molecular Formula: C15H16F3N2S
- Molecular Weight: 327.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:
- Induce Apoptosis: The compound activates the p53 signaling pathway, which is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
- Inhibit Tumor Growth: Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving DNA binding and disruption of cellular processes .
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Notably:
- Cell Line Studies: In vitro tests on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds similar to this compound showed IC50 values ranging from 0.85 μM to 6.75 μM depending on the specific derivative and assay conditions (2D vs. 3D cultures) .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
Antimicrobial Activity
In addition to its anticancer properties, some studies have also evaluated the antimicrobial potential of benzothiazole derivatives:
- Microbial Testing: The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using broth microdilution methods according to CLSI guidelines .
Case Studies
-
Study on Antitumor Activity:
A comprehensive study evaluated the antitumor effects of several benzothiazole derivatives in both 2D and 3D cell culture systems. The results indicated that these compounds were more effective in 2D assays compared to 3D models, suggesting a potential difference in cellular interactions based on the culture environment . -
Mechanistic Insights:
Research has indicated that benzothiazole derivatives can bind to DNA within the minor groove, influencing gene expression and cellular responses to stressors such as chemotherapy . This binding affinity may contribute to their observed cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
